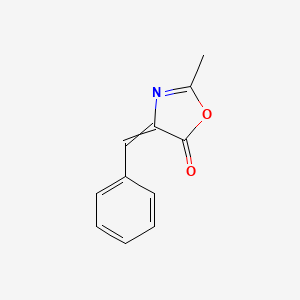

4-benzylidene-2-methyl-4H-oxazol-5-one

Description

BenchChem offers high-quality 4-benzylidene-2-methyl-4H-oxazol-5-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-benzylidene-2-methyl-4H-oxazol-5-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

4-benzylidene-2-methyl-1,3-oxazol-5-one |

InChI |

InChI=1S/C11H9NO2/c1-8-12-10(11(13)14-8)7-9-5-3-2-4-6-9/h2-7H,1H3 |

InChI Key |

BWQBTJRPSDVWIR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CC2=CC=CC=C2)C(=O)O1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of 4-Benzylidene-2-methyl-4H-oxazol-5-one in Solution

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Benzylidene-2-methyl-4H-oxazol-5-one, a prominent member of the azlactone family, is a critical intermediate in synthetic organic and medicinal chemistry.[1][2] Its utility, particularly in the synthesis of α-amino acids and various heterocyclic compounds, is often tempered by its inherent instability in solution.[3][4] This guide provides a comprehensive examination of the thermodynamic and kinetic stability of this compound. We will delve into the principal degradation pathways, with a focus on solvent- and pH-dependent hydrolysis, and elucidate the underlying mechanisms. Furthermore, this document furnishes detailed, field-proven experimental protocols for quantitatively assessing stability using UV-Vis spectrophotometry, stability-indicating HPLC, and NMR for degradant identification. By understanding the causal relationships between environmental factors and degradation, researchers can devise effective stabilization strategies, thereby ensuring the integrity and successful application of this versatile chemical scaffold.

Introduction: The Significance and Challenge of an Azlactone Core

4-Benzylidene-2-methyl-4H-oxazol-5-one, often referred to as an azlactone, is a heterocyclic compound synthesized through the Erlenmeyer-Plöchl reaction, which involves the condensation of N-acetylglycine with benzaldehyde.[5][6] This molecule is not merely a synthetic curiosity; it is a powerful building block in organic synthesis.[3]

1.1. Chemical Structure and Properties

The core structure consists of a five-membered oxazolone ring featuring a methyl group at the 2-position and an exocyclic benzylidene group at the 4-position.[1] This arrangement of conjugated double bonds is responsible for its reactivity and chromophoric properties. It is typically a solid, soluble in many organic solvents like ethanol and ether, but insoluble in water.[1] The acidic nature of the proton at the C-4 position is a key determinant of its reactivity.[4]

1.2. Significance in Chemical Synthesis

The value of this azlactone lies in its dual reactivity:

-

Electrophilic Center: The carbonyl group within the lactone ring is susceptible to nucleophilic attack. This reactivity is the cornerstone of its use in synthesizing a wide array of derivatives. Ring-opening reactions with nucleophiles such as primary amines, alcohols, or thiols are common.[7]

-

Precursor to α-Amino Acids: Through reduction and subsequent hydrolysis, the azlactone serves as a direct precursor to phenylalanine and its derivatives, providing a vital route to non-natural amino acids.[3]

1.3. The Central Challenge: Inherent Instability

The very features that make 4-benzylidene-2-methyl-4H-oxazol-5-one a versatile reagent also render it susceptible to degradation. The strained five-membered lactone ring is prone to nucleophilic attack, primarily from water or other nucleophiles present in the solution. This ring-opening reaction is the principal degradation pathway and represents a significant challenge for its storage, handling, and application in multi-step syntheses, particularly under aqueous or protic conditions.[7] Understanding the kinetics and thermodynamics of this degradation is paramount for any researcher utilizing this compound.

Principal Degradation Pathway: Hydrolysis

The primary mechanism compromising the stability of 4-benzylidene-2-methyl-4H-oxazol-5-one in solution is hydrolysis. This process involves the nucleophilic attack of water on the carbonyl group of the lactone, leading to the opening of the oxazolone ring. The rate and favorability of this reaction are profoundly influenced by the pH of the solution and the solvent system employed.

2.1. The Role of pH in Degradation

The stability of the azlactone is highly pH-dependent. Both acidic and basic conditions can catalyze the hydrolysis, albeit through different mechanisms.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. This enhancement makes the carbonyl group more susceptible to attack by a water molecule, a weak nucleophile.

-

Base-Catalyzed Hydrolysis: In neutral to basic conditions, the hydroxide ion (OH⁻), a much stronger nucleophile than water, directly attacks the carbonyl carbon. This pathway is generally much faster than the acid-catalyzed route. The reaction proceeds via a tetrahedral intermediate which then collapses to open the ring.

Experimental evidence from related compounds shows that degradation is often significantly accelerated in both acidic (below pH 4.6) and basic (above pH 7) environments.[8] For many organic reactions, a neutral pH around 7 is often found to be optimal for minimizing degradation.[9]

2.2. Solvent Effects on Stability

The choice of solvent plays a critical role in the stability of the azlactone.

-

Protic vs. Aprotic Solvents: Protic solvents, such as water and alcohols, can participate directly in the degradation process. They can act as nucleophiles themselves (solvolysis) and can stabilize charged transition states through hydrogen bonding, thereby lowering the activation energy for hydrolysis.[10] In contrast, aprotic solvents like acetonitrile or DMSO do not participate directly in hydrolysis and generally offer a more stable environment.

-

Solvent Polarity: The polarity of the solvent can influence the rate of hydrolysis by affecting the stability of the ground state and the transition state. The transition state of the hydrolysis reaction is typically more polar than the reactants. Therefore, polar solvents tend to stabilize the transition state more than the ground state, leading to an acceleration of the reaction rate.

The interplay between enthalpy and entropy of activation in different solvent mixtures, such as water-dioxane, can be complex, but generally, an increase in the organic co-solvent can decrease the rate of hydrolysis.[11]

Experimental Design for Stability Assessment

A robust stability study requires orthogonal analytical methods to monitor the disappearance of the parent compound and the appearance of degradation products.[12]

3.1. UV-Vis Spectrophotometry for Kinetic Analysis

The conjugated system of 4-benzylidene-2-methyl-4H-oxazol-5-one imparts a strong UV absorbance, which changes upon ring-opening. This property allows for real-time monitoring of the degradation kinetics.

Protocol 3.1: Kinetic Analysis via UV-Vis Spectrophotometry

-

Preparation of Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of 4-benzylidene-2-methyl-4H-oxazol-5-one in a dry, aprotic solvent such as acetonitrile.

-

Preparation of Reaction Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 3, 5, 7, 9, 11).

-

Wavelength Scan: Dilute the stock solution in a stable solvent (e.g., acetonitrile) to determine the wavelength of maximum absorbance (λ_max).

-

Kinetic Run: a. Equilibrate the reaction buffer in a quartz cuvette inside the spectrophotometer's temperature-controlled cell holder (e.g., 25 °C). b. Initiate the reaction by injecting a small aliquot of the stock solution into the cuvette to achieve a final concentration that gives an initial absorbance of ~1.0. c. Immediately begin monitoring the absorbance at λ_max over time.

-

Data Analysis: a. Plot Absorbance vs. Time. b. Assuming pseudo-first-order kinetics (as water is in vast excess), fit the data to the exponential decay equation: A(t) = A_∞ + (A₀ - A_∞)e^(-k_obs*t), where k_obs is the observed rate constant. c. Plot log(k_obs) vs. pH to visualize the pH-rate profile.

3.2. Stability-Indicating HPLC Method

HPLC is the gold standard for stability studies as it can separate and quantify the parent compound from its degradation products. A stability-indicating method is one that is validated to be specific for the drug substance in the presence of its degradation products.[13]

Protocol 3.2: Development of a Stability-Indicating HPLC Method

-

Forced Degradation Studies:

-

Acidic: Incubate the compound in 0.1 M HCl at 60 °C.

-

Basic: Incubate in 0.1 M NaOH at room temperature.

-

Oxidative: Treat with 3% H₂O₂ at room temperature.

-

Thermal: Heat the solid compound at 80 °C.

-

The goal is to achieve 10-20% degradation.

-

-

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 75:25 v/v).[13]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at the λ_max of the parent compound.

-

-

Method Validation:

-

Specificity: Inject solutions from the forced degradation studies. The method is specific if the peak for the parent compound is well-resolved from all degradant peaks.

-

Linearity: Construct a calibration curve over a range of concentrations (e.g., 5-60 µg/mL) and verify a correlation coefficient (r²) > 0.999.[13]

-

Precision & Accuracy: Assess intra-day and inter-day variability and recovery at multiple concentration levels.

-

3.3. NMR for Structural Elucidation of Degradants

While HPLC can separate degradants, NMR spectroscopy is essential for determining their exact chemical structures. By comparing the ¹H and ¹³C NMR spectra of the pure compound with those of the degraded sample, one can identify the new chemical entities formed. The primary hydrolysis product is expected to be N-acetyl-α,β-didehydrophenylalanine.

Data Presentation and Interpretation

4.1. Kinetic Data Summary

Quantitative data from kinetic runs should be tabulated for clear comparison.

| pH | Temperature (°C) | Observed Rate Constant, k_obs (s⁻¹) | Half-life, t₁/₂ (s) |

| 3.0 | 25 | Value | Value |

| 5.0 | 25 | Value | Value |

| 7.0 | 25 | Value | Value |

| 9.0 | 25 | Value | Value |

| 11.0 | 25 | Value | Value |

Table 1: Example table for summarizing pH-dependent hydrolysis kinetics.

4.2. Thermodynamic Parameters

By conducting kinetic studies at different temperatures, one can determine the activation energy (Ea) from the Arrhenius plot (ln(k) vs. 1/T). This provides insight into the energy barrier of the degradation reaction. Thermodynamic parameters such as changes in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can further characterize the spontaneity and nature of the degradation process.[14] A positive ΔH indicates an endothermic process, while the sign of ΔS reveals changes in the degree of order during the formation of the transition state.[14]

Visualization of Key Processes

Diagrams are essential for visualizing complex chemical mechanisms and experimental workflows.

Caption: Generalized mechanisms for base- and acid-catalyzed hydrolysis of the azlactone ring.

Sources

- 1. chembk.com [chembk.com]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Erlenmeyer-Plöchl Azlactone and Amino Acid Synthesis [drugfuture.com]

- 6. researchgate.net [researchgate.net]

- 7. Azlactone-Functionalized Polymers as Reactive Platforms for the Design of Advanced Materials: Progress in the Last Ten Years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Degradation and decolorization of textile azo dyes by effective fungal-bacterial consortium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemicalpapers.com [chemicalpapers.com]

Unveiling the Erlenmeyer-Plöchl Azlactone Synthesis: Mechanistic Insights and Applications in Drug Development

Executive Summary

The Erlenmeyer-Plöchl azlactone synthesis is a cornerstone reaction in organic chemistry, defined by the intramolecular condensation of an acylglycine (typically hippuric acid) with acetic anhydride to form an azlactone intermediate, which subsequently reacts with a carbonyl compound[1]. Originally developed in the late 19th century, this transformation remains a critical pathway for the preparation of α-amino acids, dehydropeptides, and highly functionalized oxazolone derivatives[1],[2]. In modern drug development, the oxazolone core serves as a versatile synthon and a privileged scaffold, exhibiting a wide biodiversity of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties[3],[2].

Mechanistic Causality: The Engine of Azlactone Formation

The synthesis of 4-arylidene-2-phenyl-5(4H)-oxazolones is not a simple concerted reaction; it is a multi-step cascade driven by precise thermodynamic and kinetic forces. Understanding the causality behind each intermediate is essential for optimizing yields and minimizing side reactions.

-

Cyclodehydration: The reaction initiates with the cyclodehydration of N-benzoylglycine (hippuric acid) mediated by acetic anhydride[1]. Acetic anhydride is not merely a solvent; it acts as a potent dehydrating agent that drives the formation of the 2-phenyl-5(4H)-oxazolone ring. This cyclization is thermodynamically favored as it forms a stable five-membered heterocycle.

-

Enolization: The newly formed oxazolone possesses an active methylene group at the C-4 position. The addition of a mild base, classically sodium acetate, facilitates the deprotonation of this methylene carbon to generate a resonance-stabilized enolate[1],[4].

-

Nucleophilic Addition (Aldol-Type): The oxazolone enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde to form an aldol-type intermediate[4].

-

Elimination: The cascade concludes with a dehydration step, eliminating a molecule of water to yield the highly conjugated 4-arylidene-2-phenyl-5(4H)-oxazolone (azlactone)[1]. The extended conjugation provides the thermodynamic driving force for this final elimination.

Logical flow of the Erlenmeyer-Plöchl azlactone synthesis mechanism.

Experimental Protocol: A Self-Validating Workflow

To ensure reproducibility and high fidelity in azlactone synthesis, the experimental protocol must be treated as a self-validating system. The following methodology outlines the classical Erlenmeyer-Plöchl conditions, augmented with modern analytical checkpoints[5],[4],[6].

Step-by-Step Methodology:

-

Reagent Assembly: In a dry round-bottom flask, combine 1.2 equivalents of hippuric acid, 1.0 equivalent of the target aromatic aldehyde, 1.5 equivalents of fused sodium acetate, and 3.0 equivalents of acetic anhydride[4].

-

Causality Check: The use of fused (anhydrous) sodium acetate is critical. Any residual moisture will prematurely hydrolyze the acetic anhydride, quenching the dehydrating environment necessary for oxazolone ring closure[4].

-

-

Thermal Activation: Heat the heterogeneous mixture on a hot plate until liquefaction occurs. Transfer the flask to a water bath maintained at 100–110 °C and stir continuously for 2 hours[1],[4].

-

Kinetic Monitoring (Self-Validation): The reaction progress is visually indicated by a distinct color change—typically to a deep yellow or orange—signaling the formation of the highly conjugated azlactone network. Monitor the consumption of the aldehyde via Thin Layer Chromatography (TLC) using silica gel plates (Merk 60, F254)[6].

-

Precipitation and Quenching: Upon completion, cool the reaction mixture to room temperature and quench by pouring it into cold ethanol or crushed ice[6]. This sudden shift in solvent polarity forces the hydrophobic azlactone to precipitate.

-

Isolation and Purification: Filter the resulting solid under vacuum. Wash the crude product thoroughly with boiling water to remove unreacted sodium acetate and residual acetic acid. Recrystallize the solid from a suitable solvent (e.g., benzene or ethanol) to obtain the analytically pure azlactone[5],[6].

Standardized experimental workflow for azlactone synthesis and processing.

Quantitative Analysis of Reaction Conditions

While the classical methodology is robust, modern green chemistry and flow-chemistry techniques have significantly optimized the synthesis, reducing reaction times and improving yields[4],[7].

| Methodology | Catalyst / Additive | Solvent System | Conditions | Typical Yield |

| Classical Erlenmeyer | Fused Sodium Acetate | Acetic Anhydride | 100-110 °C, 2-4 h | 60 - 75% |

| Microwave-Assisted | Neutral Alumina | Solvent-Free | MW Irradiation, mins | Up to 94% |

| Aqueous Green Synthesis | Sulfanilic Acid (SA) | Water | Reflux | 80 - 90% |

| Micro-Flow Reactor | Nafion-H@SPIONs | Dichloromethane | Room Temp, Continuous | > 85% |

Applications in Chemical Biology and Drug Discovery

The utility of the Erlenmeyer-Plöchl synthesis extends far beyond basic methodology; it is a critical enabler in advanced drug discovery and chemical biology.

-

Synthesis of Unnatural Amino Acids and Thyroid Hormones: The reaction is a premier route for synthesizing α-amino acids via the hydrolysis and subsequent reduction of the azlactone intermediate[1]. Historically, this pathway was instrumental in the first synthesis of the thyroid hormone DL-Thyroxine by Harington and Barger. By condensing 3,5-diiodo-4-(4'-methoxyphenoxy)benzaldehyde with hippuric acid, they generated an azlactone that was subsequently reduced using red phosphorus and hydriodic acid to yield the vital hormone[5]. Furthermore, it is used to synthesize precursors for L-DOPA (3,4-dihydroxyphenylalanine), a cornerstone treatment for Parkinson's disease[1].

-

Engineering GFP Chromophore Analogues: In chemical biology, the Erlenmeyer azlactone synthesis is extensively used to engineer analogues of the Green Fluorescent Protein (GFP) chromophore[8]. By condensing aromatic aldehydes with hippuric acid, researchers synthesize the azlactone core, which is then reacted with primary amines to form the imidazolidinone structure of the GFP fluorophore[8],[9]. This allows for the precise tuning of emission colors and the enhancement of fluorescence intensity by locking the fluorophore's Z/E isomerization pathways[9].

References

-

Erlenmeyer-Plochl Azlactone Synthesis. Cambridge University Press.[Link]

-

Locking the GFP Fluorophore to Enhance Its Emission Intensity. MDPI / PMC.[Link]

-

A simple and efficient method for the synthesis of Erlenmeyer azlactones. ResearchGate.[Link]

-

Utility of Azalactones in Synthesis of Some New Heterocyclic Compounds. Academe Research Journals.[Link]

-

Biodiversity of Oxazolone Derivatives in Medicinal Chemistry: A Review. Asian Journal of Research in Chemistry. [Link]

-

An Innovation for Development of Erlenmeyer–Plöchl Reaction and Synthesis of AT-130 Analogous. ResearchGate.[Link]

Sources

- 1. Erlenmeyer-Plochl Azlactone Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. ajrconline.org [ajrconline.org]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. academeresearchjournals.org [academeresearchjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. Locking the GFP Fluorophore to Enhance Its Emission Intensity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Technical Guide: UV-Vis Absorption Spectra of 4-Benzylidene-2-methyl-4H-oxazol-5-one

[1][2]

Executive Summary

4-Benzylidene-2-methyl-4H-oxazol-5-one (also known as an azlactone) is a conjugated heterocyclic compound primarily synthesized via the Erlenmeyer-Plöchl reaction.[1][2] It serves as a critical intermediate in the synthesis of

Its UV-Vis absorption profile is characterized by a strong

Critical Caution: This compound is electrophilic and susceptible to solvolysis (ring-opening) in nucleophilic solvents (e.g., alcohols, water), which drastically alters its spectral signature.[2]

Molecular Architecture & Electronic Theory

Structural Basis of Absorption

The chromophore of 4-benzylidene-2-methyl-4H-oxazol-5-one consists of the benzylidene ring conjugated with the oxazolone heterocycle.[1][2]

-

Conjugated System: The exocyclic C=C double bond connects the phenyl ring to the carbonyl-rich oxazolone core.[1][2]

-

Electronic Transitions:

Substituent Effects (2-Methyl vs. 2-Phenyl)

The substituent at the C-2 position modulates the conjugation:

-

2-Phenyl: Extends conjugation, resulting in a bathochromic shift (Red shift,

).[2] -

2-Methyl: Hyperconjugation only; lacks the extended

-system of the phenyl group, resulting in a hypsochromic shift (Blue shift) relative to the 2-phenyl analog.[1][2]

Caption: Simplified Jablonski-style diagram illustrating the primary electronic transitions responsible for the UV-Vis spectrum.

Experimental Protocol: Synthesis & Characterization

Synthesis (Erlenmeyer-Plöchl Azlactone Synthesis)

To ensure spectral accuracy, the compound must be synthesized with high purity, as residual benzaldehyde or hydrolyzed aceturic acid will contaminate the UV profile.[2]

Reagents:

Workflow:

-

Condensation: Mix reagents and heat on a steam bath (or at 100°C) for 2 hours. The mixture will liquefy and then solidify as the product forms.[2]

-

Quenching: Cool and add a small amount of cold ethanol (carefully) to induce crystallization, but avoid prolonged exposure which causes ring opening.

-

Isolation: Filter the solid and wash with ice-cold ethanol/water.

-

Purification: Recrystallize from ethyl acetate or benzene. Do not use hot ethanol or methanol for recrystallization to prevent solvolysis.[1][2]

Caption: Step-wise pathway of the Erlenmeyer-Plöchl synthesis yielding the azlactone target.

UV-Vis Measurement Protocol

Objective: Obtain the intrinsic absorption spectrum without degradation artifacts.

Spectral Data & Analysis

Typical Spectral Characteristics

The following data represents typical values for 4-benzylidene-2-methyl-4H-oxazol-5-one. Note the shift compared to the 2-phenyl derivative.[1][2]

| Parameter | Value / Range | Notes |

| 325 – 340 nm | ||

| ~25,000 - 35,000 M⁻¹cm⁻¹ | High intensity characteristic of conjugated systems.[1][2] | |

| Shoulder / Minor Band | ~240 nm | Benzene ring localized transitions.[1][2] |

| Visual Appearance | Pale Yellow / Colorless | Absorbs just at the edge of the visible region.[2] |

Solvatochromism & Stability

Azlactones exhibit negative solvatochromism in some contexts, but the primary concern is chemical stability.[2]

-

In Aprotic Solvents (MeCN, DCM): The spectrum is stable.[2] The band is sharp and well-defined.[1][2]

-

In Protic Solvents (MeOH, EtOH):

-

Immediate: Slight bathochromic shift due to hydrogen bonding with the carbonyl oxygen.[1][2]

-

Over Time (Minutes/Hours): The absorbance at

decreases, and a new peak appears at lower wavelengths (< 300 nm).[2] This indicates the solvolysis of the oxazolone ring to form the acyclic ester (methyl 2-acetamido-3-phenylacrylate).[1][2]

-

Self-Validation Check: Run a time-course scan (e.g., every 5 minutes for 30 minutes). If the spectrum changes, your solvent is wet or nucleophilic attack is occurring.[2]

Applications in Research

-

Biosensing: The oxazolone ring is sensitive to nucleophiles (amines, thiols).[2] It is used as a reactive probe for detecting protein N-termini or thiol groups, often resulting in a fluorescence "turn-on" or spectral shift upon ring opening.[1][2]

-

Drug Development: Used as a scaffold for anticonvulsant agents.[1][2] The 4-benzylidene moiety is pharmacologically active; the 2-methyl group serves as a minimal steric handle compared to bulkier 2-phenyl analogs.[1][2]

-

Photo-switching: While less efficient than azobenzenes, azlactones can undergo E/Z photoisomerization under UV irradiation, subtly shifting the

.[2]

References

-

SpectraBase. 13C NMR and Spectral Data for 4-Benzylidene-2-methyloxazol-5(4H)-one. [Link][1][2]

-

PubChem. (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one Compound Summary. [Link][1][2][4]

-

Conway, P. A., et al. Azlactones in Heterocyclic Synthesis.[2] Journal of the Chemical Society, Perkin Transactions 1.[2] (General reference for Erlenmeyer synthesis mechanics).

-

ResearchGate. Synthesis and anticancer activity of 4-benzylidene-2-phenyloxazol-5(4H)-one derivatives. (Comparative spectral data for 2-phenyl analogs). [Link]

Sources

- 1. 4-Benzal-2-phenyl-5-oxazolone | C16H11NO2 | CID 136663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one | C11H9NO2 | CID 1551279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one | C11H9NO2 | CID 1551279 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unlocking the Photophysics of Oxazolone Derivatives: A Comprehensive Guide for Advanced Applications

Executive Summary

4-arylidene-5(4H)-oxazolones (commonly known as azlactones) are highly versatile five-membered heterocyclic compounds. Structurally analogous to the chromophores found in the Green Fluorescent Protein (GFP) and the Kaede protein , these molecules have garnered significant attention in photochemistry and drug development. Their unique

This technical guide provides an in-depth analysis of the structural basis of oxazolone photophysics, details the causality behind their non-radiative decay mechanisms, and establishes self-validating experimental workflows for their synthesis and optical characterization.

Structural Basis and Electronic Transitions

The core of the oxazolone derivative features a 5-(4H)-oxazolone ring, which acts as a robust electron-withdrawing group (acceptor). When linked via a methine bridge to an aryl group bearing electron-donating substituents (donor), the molecule forms a highly efficient donor-

Upon photoexcitation, this architecture facilitates Intramolecular Charge Transfer (ICT) . The redistribution of electron density from the donor moiety to the oxazolone acceptor significantly alters the molecule's dipole moment (

Key Photophysical Phenomena

Solvatochromism and the ICT State

Oxazolone derivatives typically exhibit positive solvatochromism. As the dielectric constant (

Fluorescence and Non-Radiative Decay Pathways

In low-viscosity solutions at room temperature, free oxazolones often exhibit weak fluorescence (quantum yields

The primary mechanism for this NRD is the "hula-twist" mechanism or Z-E isomerization around the exocyclic double bond . When the molecule is excited, the structural flexibility allows the absorbed energy to be dissipated as heat through conformational changes rather than emitted as photons.

The Causality of Structural Locking: To amplify fluorescence, the molecule must be structurally locked to suppress the hula-twist NRD pathway. This is experimentally achieved by:

-

Matrix Embedding: Immobilizing the dye in a rigid polymer matrix (e.g., polyvinyl chloride or sol-gel) .

-

Coordination Chemistry: Utilizing orthopalladation or metal-ion complexation to rigidify the molecular backbone, forcing the excited state to relax via radiative decay (fluorescence) .

Jablonski-style diagram illustrating oxazolone photophysical decay pathways.

Nonlinear Optical (NLO) Properties

Beyond linear fluorescence, the extended

Quantitative Data: Solvent Effects on Photophysics

To illustrate the pronounced positive solvatochromism driven by the ICT state, the following table summarizes the photophysical properties of an unsubstituted oxazolone derivative across solvents of varying polarities .

| Solvent | Dielectric Constant ( | Excitation | Emission | Stokes Shift (nm) |

| Ethyl Acetate | 6.02 | 405 | 435 | 30 |

| Acetic Acid | 6.15 | 410 | 441 | 31 |

| Acetonitrile | 37.50 | 415 | 480 | 65 |

Data Analysis: The transition from ethyl acetate to highly polar acetonitrile results in a massive 45 nm red shift in emission and a doubling of the Stokes shift, validating the stabilization of the highly polar excited state in polar media.

Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocols form a self-validating system for the synthesis and optical characterization of oxazolones.

Step-by-step experimental workflow for the synthesis and optical characterization of oxazolones.

Protocol 1: Synthesis via Erlenmeyer-Plöchl Reaction

Objective: Synthesize 4-arylidene-5(4H)-oxazolone.

-

Reagent Assembly: Combine hippuric acid (N-benzoylglycine) and an aromatic aldehyde (e.g., cinnamaldehyde) in a round-bottom flask .

-

Catalysis & Dehydration: Add acetic anhydride (solvent and dehydrating agent) and anhydrous sodium acetate.

-

Causality: Anhydrous sodium acetate acts as a mild base to deprotonate the

-carbon of hippuric acid, facilitating cyclization into the oxazolone ring. Acetic anhydride drives the dehydration step necessary for the aldol-type condensation with the aldehyde .

-

-

Reaction: Reflux the mixture at 100°C for 2 hours, then cool and precipitate in ice water.

-

Validation: Purify via recrystallization (ethanol) and validate purity using

H-NMR. Critical QC step: Ensure the absence of unreacted aldehyde, which can introduce artifactual fluorescence during optical characterization.

Protocol 2: Photophysical Characterization

Objective: Accurately determine absorption, emission, and quantum yield without optical artifacts.

-

Solvent Preparation: Prepare

M solutions of the purified oxazolone in spectroscopic-grade solvents (e.g., cyclohexane, ethyl acetate, acetonitrile).-

Causality: Spectroscopic-grade solvents are mandatory; trace impurities or water can quench fluorescence or alter the dielectric constant, skewing solvatochromic data.

-

-

UV-Vis Spectroscopy: Measure the absorption spectrum to determine the extinction coefficient (

) and the absorption maximum ( -

Optical Density Control: Dilute the sample until the Optical Density (OD) at the chosen excitation wavelength is < 0.1 .

-

Causality: Keeping the OD below 0.1 is critical to prevent the "inner-filter effect" (self-absorption), where the sample absorbs its own emitted light, artificially lowering the measured quantum yield and distorting the emission spectrum.

-

-

Fluorometry: Excite the sample at the determined

and record the emission spectrum. -

Validation: Run an excitation scan (measuring emission at a fixed wavelength while scanning excitation wavelengths). The excitation spectrum must perfectly overlay the UV-Vis absorption spectrum. If it does not, the observed emission is likely from an impurity, invalidating the run.

Applications in Drug Development and Biosensing

Because the photophysical properties of oxazolones are intimately tied to their structural integrity and microenvironment, they are highly valuable in applied sciences:

-

Biosensors: Oxazolone derivatives are utilized as reversible detectors for neurotransmitters like acetylcholine and as highly specific probes for Fe

ions , . -

Drug Development: The oxazolone moiety is a proven pharmacophore with potent antimicrobial, anti-inflammatory, and tyrosinase-inhibitory activities . By leveraging their inherent fluorescence, drug development professionals can perform real-time in vitro tracking of oxazolone-based drug candidates, mapping their cellular uptake and biodistribution without the need for bulky, external fluorophore tags.

References

- Title: Multifunctional Oxazolone Derivative as an Optical Amplifier, Generator, and Modulator Source: The Journal of Physical Chemistry B / PMC URL

- Source: Preprints.

- Title: Fluorescent Orthopalladated Complexes of 4-Aryliden-5(4H)

- Title: Absorption and fluorescence spectra of the CPO derivatives in xylene Source: ResearchGate URL

- Title: Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review Source: Biointerface Research in Applied Chemistry URL

- Title: Fluorescence emission studies of 4-(2-furylmethylene)

The Azlactone Equilibrium: Tautomerism, Isomerism, and Synthetic Utility

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Engineers

Executive Summary: The "Chameleon" Intermediate

5(4H)-Oxazolones, commonly known as azlactones, are not merely transient intermediates in the synthesis of amino acids; they are chemically dynamic entities defined by a complex interplay of tautomerism and isomerism. For the drug development professional, understanding these equilibria is binary: it is the difference between a racemized byproduct and a high-value enantioselective synthesis.

This guide deconstructs the structural volatility of azlactones. We move beyond standard textbook definitions to explore the C-4 acidity , the pseudo-aromatic driving forces , and the

Structural Anatomy & The Core Equilibrium

The azlactone scaffold is a 5-membered heterocycle containing an oxygen, a nitrogen, and a carbonyl group.[1] Its reactivity is governed by the acidity of the proton at the C-4 position.[2]

The Keto-Enol Tautomerism

The fundamental structural isomerism in saturated azlactones is the equilibrium between the 5(4H)-oxazolone (keto form) and the 5-hydroxyoxazole (enol form).

-

The Keto Form (5(4H)-oxazolone): The reactive electrophile. It is prone to nucleophilic attack at the carbonyl (C-5).

-

The Enol Form (5-hydroxyoxazole): The nucleophile. This form possesses 6

electrons, granting it pseudo-aromatic stability (Hückel's rule). This aromatic driving force significantly lowers the pKa of the C-4 proton (pKa

Mechanism of Tautomerization

The transition between these forms proceeds through a resonance-stabilized enolate. This intermediate is planar and achiral, which is the mechanistic root of the rapid racemization observed in amino acid derivatives.

Figure 1: The base-mediated tautomerization pathway. The loss of chirality at the Enolate stage is the critical feature for DKR strategies.

Geometric Isomerism in Unsaturated Azlactones

When the C-4 position is substituted with an exocyclic double bond (e.g., via the Erlenmeyer-Plöchl reaction), tautomerism gives way to Geometric (

The Thermodynamic Preference

For 4-arylidene-5(4H)-oxazolones, the

-

Steric Factors: In the

-isomer, the bulky aryl group is trans to the carbonyl oxygen, minimizing steric repulsion. -

Electronic Factors: The

-isomer allows for extended conjugation between the aryl ring, the olefin, and the oxazolone

Isomerization Protocols

While the Erlenmeyer synthesis predominantly yields the

Diagnostic Criteria:

-

-Isomer: The vinylic proton (

-

-Isomer: The vinylic proton appears upfield relative to the

Strategic Utility: Dynamic Kinetic Resolution (DKR)[3]

In drug development, the lability of the C-4 stereocenter is often viewed as a liability. However, in Dynamic Kinetic Resolution , this lability is the engine of enantioselectivity.

The Concept

If the rate of racemization (

The Workflow

-

Substrate: Racemic N-acyl amino acid derived azlactone.

-

Catalyst: Chiral Brønsted base (e.g., Cinchona alkaloids) or bifunctional H-bond donor (e.g., Thioureas).

-

Nucleophile: Alcohol (for esters) or Amine (for amides).

-

Outcome: Enantioenriched ring-opened product (e.g., non-natural amino acid derivatives).

Figure 2: The DKR Engine. Success depends on

Analytical Characterization

Correctly identifying isomers requires specific spectroscopic markers.

Table 1: Spectroscopic Signatures of Azlactones

| Feature | Saturated Azlactone (Keto) | Unsaturated Azlactone ( | Enol Form (Hydroxyoxazole) |

| IR (C=O) | 1820–1840 cm⁻¹ (Very strong, strained) | 1770–1800 cm⁻¹ (Conjugated) | Absent (C-O stretch ~1600 cm⁻¹) |

| IR (C=N) | 1660–1680 cm⁻¹ | 1650–1660 cm⁻¹ | ~1620 cm⁻¹ (aromatic ring) |

| 1H NMR | C4-H: | Vinylic-H: | OH signal (broad, solvent dependent) |

| 13C NMR | C-5 (C=O): | C-5 (C=O): | C-5 (C-OH): |

Experimental Protocols

Protocol A: Synthesis of (Z)-4-Benzylidene-2-phenyl-5(4H)-oxazolone (Erlenmeyer Synthesis)

A self-validating protocol for generating the thermodynamic geometric isomer.

-

Reagents: Hippuric acid (10 mmol), Benzaldehyde (10 mmol), Sodium Acetate (anhydrous, 10 mmol), Acetic Anhydride (30 mmol).

-

Reaction: Combine reagents in a 50 mL round-bottom flask. Heat gently on a steam bath or oil bath (100 °C) until the mixture liquefies completely (approx. 10–20 mins).

-

Observation: The solution will turn yellow/orange, indicating conjugation formation.

-

Crystallization: Add 20 mL of ethanol slowly to the hot mixture. Allow it to cool to room temperature undisturbed.

-

Workup: Filter the yellow needles. Wash with cold ethanol (2 x 10 mL) and boiling water (2 x 10 mL) to remove unreacted hippuric acid/salts.

-

Validation: MP: 165–166 °C. IR: 1780 cm⁻¹ (C=O).

Protocol B: Monitoring Tautomerization/Racemization (NMR Study)

To determine if a substrate is suitable for DKR.

-

Preparation: Synthesize a saturated azlactone (e.g., from N-benzoyl-L-phenylalanine) using EDC/DCM cyclization. Isolate quickly.

-

Baseline: Dissolve 10 mg in CDCl₃ (0.6 mL). Acquire 1H NMR immediately. Confirm the presence of the C4-H doublet (due to coupling with NH if ring-opened) or singlet (if closed). Note: In pure CDCl₃, the azlactone is relatively stable.

-

Induction: Add 5

L of Et₃N (0.1 eq). -

Monitoring: Acquire 1H NMR spectra every 5 minutes.

-

Analysis: Watch for the disappearance of the C4-H signal (deuterium exchange if CD₃OD is used) or the coalescence of diastereotopic signals if using a chiral solvating agent.

-

Interpretation: Rapid loss of signal intensity or peak broadening indicates high C-4 acidity, confirming DKR feasibility.

References

-

Erlenmeyer, E. (1893). "Ueber die Condensation der Hippursäure mit Phthalsäureanhydrid und mit Benzaldehyd." Annalen der Chemie, 275, 1.

-

Fisk, J. S., Mosey, R. A., & Tepe, J. J. (2007). "The diverse chemistry of oxazol-5-(4H)-ones." Chemical Society Reviews, 36(9), 1432-1440.

-

Berkessel, A., et al. (2005). "Dynamic Kinetic Resolution of Azlactones by Urea-Based Bifunctional Organocatalysts." Angewandte Chemie International Edition, 44(46), 7624-7628.

-

Lu, G., & Birman, V. B. (2011). "Dynamic Kinetic Resolution of Azlactones Catalyzed by Chiral Brønsted Acids." Organic Letters, 13(3), 356-358.[4]

-

Gottfried, B., et al. (2020). "5(4H)-oxazolones: Synthesis and biological activities." Synthetic Communications, 51(2).

Sources

- 1. Theoretical Study on the Epimerization of Azlactone Rings: Keto–Enol Tautomerism or Base-Mediated Racemization? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. princeton.edu [princeton.edu]

- 4. Dynamic kinetic resolution of azlactones catalyzed by chiral Brønsted acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 4-Benzylidene-2-methyl-4H-oxazol-5-one in Organic Solvents

[1][2][3][4]

Executive Summary

This technical guide details the solubility behavior of 4-benzylidene-2-methyl-4H-oxazol-5-one (also known as 2-methyl-4-benzylidene-5-oxazolone), a critical intermediate in the Erlenmeyer-Plöchl azlactone synthesis.[1][2][3][4] Unlike stable pharmaceutical solids, this compound exhibits a "Solubility-Stability Paradox" : solvents that dissolve it best often risk nucleophilic ring-opening.[1][2][3][4] This guide provides researchers with a validated solubility framework to optimize reaction yields, purification protocols (recrystallization), and storage conditions, supported by mechanistic insights and experimental methodologies.

Compound Identity & Physicochemical Baseline[1][4][5][6][7][8][9]

Before addressing solvent interactions, the structural constraints of the molecule must be defined.[1][4] The oxazolone core is a planar, conjugated system with significant electrophilic character at the carbonyl carbon (C-5).[3][4]

| Parameter | Data | Notes |

| IUPAC Name | (4Z)-4-benzylidene-2-methyl-1,3-oxazol-5(4H)-one | Z-isomer is thermodynamically favored.[1][2][3][4][5] |

| CAS Number | 881-90-3 | Distinct from the 2-phenyl analog (17606-70-1).[1][2][3][4][5] |

| Molecular Weight | 187.19 g/mol | Low MW facilitates solubility in small organics.[2][4] |

| Appearance | Yellow needles (crude) to White solid (pure) | Color often indicates trace hydrolysis products or impurities.[4] |

| Melting Point | 148–152 °C | Lower than the 2-phenyl analog (~167 °C).[1][2][4] |

| Polarity | Moderate | Aprotic core with lipophilic benzylidene tail.[4] |

Solubility Profile & Solvent Compatibility[1][4]

The solubility of 4-benzylidene-2-methyl-4H-oxazol-5-one is governed by dipole-dipole interactions and

The Solubility-Stability Paradox

Critical Warning: This compound is an activated ester equivalent.[1][2][3][4] In the presence of water, primary alcohols, or amines—especially with heat or acid/base catalysis—the oxazolone ring opens to form acyclic derivatives (e.g.,

-

True Solvents: Dissolve the compound without chemical alteration (Aprotic).[4]

-

Reactive Solvents: Dissolve the compound but may cause solvolysis over time (Protic).[4]

Solvent Classifications[1][4][11]

| Solvent Class | Solubility Status | Mechanistic Insight | Application |

| Chlorinated (DCM, Chloroform) | High | Excellent polarity match; no H-bond donation to trigger ring opening.[1][2][3][4] | Extraction / Reaction Medium |

| Aromatic (Benzene, Toluene) | High | Reaction Medium | |

| Polar Aprotic (Acetone, EtOAc) | Moderate-High | Dipole interactions solubilize the oxazolone core.[3][4] | Chromatography / Washing |

| Alcohols (Ethanol, Methanol) | Temp.[3][4] Dependent | Low solubility at RT; High solubility at reflux.[1][4] Risk of ring opening on prolonged heating.[1][4] | Recrystallization (Standard) |

| Alkanes (Hexane, Heptane) | Insoluble | Lack of polarity prevents solvation of the heterocyclic core.[4] | Precipitation / Anti-solvent |

| Water | Insoluble | Hydrophobic effect dominates; rapid hydrolysis occurs if dissolved (e.g., with co-solvent).[4] | Quenching / Washing |

Theoretical Framework: Hansen Solubility Parameters (Estimated)

To predict solubility in novel solvent systems, we analyze the three Hansen parameters:

- (Dispersion): High (due to benzylidene/conjugated system).[2][4]

- (Polarity): Moderate (oxazolone ring dipole).[2][4]

- (H-Bonding): Low (Acceptor only).

Implication: Solvents with moderate

Experimental Protocols

Protocol A: Purification via Recrystallization

Objective: Isolate high-purity azlactone from crude Erlenmeyer reaction mixture.

Principle: Exploiting the steep solubility curve in Ethanol (Low

-

Preparation: Place crude yellow solid (e.g., 5.0 g) in a 100 mL Erlenmeyer flask.

-

Dissolution: Add 95% Ethanol (approx. 15-20 mL) and heat to reflux on a steam bath.

-

Note: Do not boil excessively; prolonged boiling promotes ethanolysis (ring opening to ethyl ester).[4]

-

-

Filtration (Hot): If insoluble impurities remain, filter rapidly through a pre-warmed fluted filter paper.[4]

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0–4 °C) for 1 hour.

-

Isolation: Filter the resulting crystals via vacuum filtration (Buchner funnel).

-

Washing: Wash the cake with cold Ethanol (2 x 5 mL) followed by cold Hexane (to remove residual alcohol).

-

Drying: Dry in a vacuum desiccator over

. Avoid oven drying >60°C due to potential sublimation or degradation.[1][2][3][4]

Protocol B: Gravimetric Solubility Determination

Objective: Quantify solubility in non-reactive solvents (e.g., Toluene, EtOAc).[3]

-

Saturation: Add excess solid to 10 mL of solvent in a sealed vial.

-

Equilibration: Agitate at 25 °C for 24 hours (thermostatic shaker).

-

Sampling: Stop agitation and allow solids to settle for 1 hour.

-

Filtration: Withdraw 2 mL of supernatant using a syringe filter (0.45

m PTFE). -

Evaporation: Transfer exactly 1.00 mL of filtrate to a pre-weighed weighing dish. Evaporate solvent under a gentle nitrogen stream, then dry in vacuo.[1][4]

-

Calculation:

.[2][4]

Visualizing the Solubility Logic

The following diagrams illustrate the decision-making process for solvent selection based on the chemical fate of the azlactone.

Diagram 1: Solvent Selection & Reactivity Flowchart[1][2][3]

Caption: Decision matrix for solvent selection balancing solubility against the risk of nucleophilic ring opening.

Diagram 2: Recrystallization Workflow (Ethanol)

Caption: Step-by-step purification workflow utilizing the temperature-dependent solubility profile in ethanol.

Applications in Synthesis & Drug Development[1][12][13]

Understanding this profile is vital for downstream applications:

-

Erlenmeyer Synthesis Workup: The reaction uses acetic anhydride (solvent/reagent).[4] To isolate the product, the mixture is typically poured into ice water .[4] The azlactone precipitates immediately (insoluble in water), while sodium acetate and excess reagents wash away.[4]

-

Derivatization: To synthesize

-amino acids, the azlactone is dissolved in an aqueous base (Ring Opening -

Crystallography: Single crystals are best grown by layering Hexane over a concentrated Dichloromethane solution (Slow diffusion method), exploiting the solubility gradient.[4]

References

-

Carter, H. E. (1946).[4] "Azlactones."[1][4][6][5] Organic Reactions, 3, 198–239.[4] [2]

-

Crawford, M., & Little, W. T. (1959).[4] "The Erlenmeyer synthesis of azlactones." Journal of the Chemical Society, 722-725.[1][3][4] [2]

-

Finar, I. L. (1973).[4] Organic Chemistry, Volume 1: The Fundamental Principles. Longman.[1][4] (General reference for Azlactone properties).

-

Banecki, B., & Czaplewski, C. (2002).[4][7][8] "Reaction of 4-benzylidene-2-methyl-5-oxazolone with Amines." International Journal of Chemical Kinetics, 34(3), 148-155.[3][4][9] [2][9]

-

BenchChem. (2025).[4][10] "The Erlenmeyer-Plöchl Reaction: A Comprehensive Technical Guide."

-

Conway, P. A., et al. (2009).[4] "Design and Synthesis of Azlactone-Functionalized Polymers." Polymer, 50(14), 3116-3127.[3][4] (Discusses solubility of azlactone monomers).

Sources

- 1. chembk.com [chembk.com]

- 2. lookchem.com [lookchem.com]

- 3. 5(4H)-Oxazolone, 2-methyl-4-(phenylmethylene)- [webbook.nist.gov]

- 4. (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one | C11H9NO2 | CID 1551279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one | C11H9NO2 | CID 1551279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Synthesis of 4-Benzylidene-2-methyl-4H-oxazol-5-one via Acetic Anhydride-Mediated Erlenmeyer-Plöchl Condensation

Executive Summary

This application note details the optimized synthetic protocol for 4-benzylidene-2-methyl-4H-oxazol-5-one, a highly versatile azlactone intermediate. Azlactones are critical building blocks in medicinal chemistry, utilized extensively for the downstream synthesis of unnatural amino acids, imidazolones, and various bioactive heterocycles[1]. By leveraging the classic Erlenmeyer-Plöchl cyclocondensation mechanism[2], this guide provides a self-validating, high-yield methodology specifically tailored for drug development professionals and synthetic chemists requiring rigorous reproducibility[3].

Mechanistic Rationale & Chemical Causality

The synthesis of 4-benzylidene-2-methyl-4H-oxazol-5-one is achieved through the condensation of benzaldehyde with N-acetylglycine[1]. To ensure scientific integrity and maximize yields, understanding the causality behind the reagent selection is paramount:

-

Acetic Anhydride as a Dehydrating Agent: Acetic anhydride serves a dual purpose. First, it drives the intramolecular cyclization of N-acetylglycine by removing a water molecule to form the intermediate 2-methyl-5-oxazolone[2]. Second, it acts as the solvent and dehydrating agent for the subsequent Knoevenagel-type condensation, continuously pushing the equilibrium forward by consuming the generated water[4].

-

Anhydrous Sodium Acetate as a Mild Base: Freshly fused sodium acetate is critical to the reaction's success. It deprotonates the active methylene group at the C-4 position of the oxazolone intermediate to form a reactive enolate[4]. A stronger base would risk premature ring-opening (hydrolysis) of the oxazolone, while a hydrated base would prematurely consume the acetic anhydride, halting the dehydration process.

Mechanistic pathway of the Erlenmeyer-Plöchl azlactone synthesis.

Materials and Reagents

The following stoichiometric ratios are optimized to maximize the conversion of benzaldehyde while preventing the formation of unwanted di-condensation byproducts.

| Reagent | Role | Equivalents | Amount (for 100 mmol scale) |

| Benzaldehyde | Electrophile | 1.0 eq | 10.6 g (10.2 mL) |

| N-Acetylglycine | Nucleophile Precursor | 1.1 eq | 12.9 g |

| Sodium Acetate (Anhydrous) | Base Catalyst | 1.0 eq | 8.2 g |

| Acetic Anhydride | Solvent / Dehydrating Agent | 3.0 eq | 30.6 g (28.3 mL) |

Note: Sodium acetate must be freshly fused prior to use to ensure the complete absence of moisture[5].

Experimental Workflow & Protocol

Step-by-step experimental workflow for azlactone synthesis and isolation.

Step-by-Step Methodology:

-

Preparation of the Reaction Mixture: In a 250 mL round-bottom flask equipped with a magnetic stir bar, sequentially add 12.9 g of N-acetylglycine, 8.2 g of freshly fused anhydrous sodium acetate, and 10.6 g of benzaldehyde[1][5].

-

Addition of Acetic Anhydride: In a fume hood, carefully add 28.3 mL of high-grade acetic anhydride to the flask. Attach a reflux condenser.

-

Heating and Condensation: Transfer the flask to an oil bath or steam bath. Heat the mixture to 90–100 °C with continuous stirring. The solid suspension will gradually liquefy and transition to a deep yellow or orange color, indicating the formation of the azlactone[5]. Maintain this temperature for 2 hours. Crucial Insight: Avoid overheating (>110 °C), as this can lead to the degradation of the oxazolone ring and darkening of the product[5].

-

Quenching the Reaction: Remove the flask from the heat source and allow it to cool to approximately 40 °C. Slowly add 40 mL of ice-cold ethanol. This step serves to quench any unreacted acetic anhydride and significantly decreases the solubility of the azlactone, driving its precipitation[5].

-

Isolation: Allow the mixture to stand in an ice bath for 30 minutes to maximize crystallization. Isolate the yellow crystalline solid via vacuum filtration using a Büchner funnel.

-

Washing: Wash the filter cake with two 20 mL portions of ice-cold ethanol to remove organic impurities, followed by two 30 mL portions of boiling water. Crucial Insight: The boiling water wash is a self-validating purification step; it dissolves and removes unreacted N-acetylglycine and sodium acetate, leaving the highly hydrophobic azlactone intact on the filter[5].

-

Drying and Recrystallization: Dry the crude product under vacuum. For high-purity applications (e.g., downstream pharmaceutical synthesis), recrystallize the solid from hot benzene or ethyl acetate to yield pure (Z)-4-benzylidene-2-methyl-4H-oxazol-5-one[5][6].

Physicochemical Properties & Validation Data

Verification of the synthesized compound should be conducted using standard analytical techniques. The following table summarizes the expected properties of the pure product.

| Property | Value | Reference |

| IUPAC Name | (4Z)-4-benzylidene-2-methyl-1,3-oxazol-5-one | [6] |

| Molecular Formula | C11H9NO2 | [6] |

| Molecular Weight | 187.19 g/mol | [6] |

| CAS Registry Number | 881-90-3 | [6] |

| Appearance | Bright yellow crystalline solid | [5] |

| Expected Yield | 65 - 75% | [5] |

Troubleshooting & Optimization

-

Red/Brown Discoloration: Indicates overheating or prolonged reaction times. Strictly monitor the internal temperature and do not exceed 100 °C[5].

-

Low Yield / Gummy Product: Often caused by the presence of water in the sodium acetate. Ensure the sodium acetate is freshly fused (heated until it melts and resolidifies to drive off all water of hydration) before use[5].

-

Incomplete Precipitation: If the product does not precipitate upon the addition of ethanol, the mixture may be too dilute or too warm. Chill the flask at 4 °C overnight to induce crystallization.

References

-

Erlenmeyer-Plochl Azloactone Synthesis. Cambridge University Press. Available at:[Link]

-

AZLACTONE OF α-BENZOYLAMINO-β-(3,4-DIMETHOXYPHENYL)-ACRYLIC ACID. Organic Syntheses. Available at:[Link]

-

Erlenmeyer Azlactones: Synthesis, Reactions and Biological Activity. Modern Scientific Press. Available at: [Link]

-

Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia. Available at:[Link]

-

Synthesis, characterization and biological activity of novel imidazoles. Scholars Research Library. Available at:[Link]

-

(Z)-4-Benzylidene-2-methyloxazol-5(4H)-one. PubChem. Available at:[Link]

Sources

- 1. modernscientificpress.com [modernscientificpress.com]

- 2. Erlenmeyer-Plochl Azlactone Synthesis (Chapter 21) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one | C11H9NO2 | CID 1551279 - PubChem [pubchem.ncbi.nlm.nih.gov]

Microwave-assisted synthesis of 4-benzylidene-2-methyl-4H-oxazol-5-one

Application Notes & Protocols

Topic: Microwave-Assisted Synthesis of 4-Benzylidene-2-methyl-4H-oxazol-5-one

For: Researchers, Scientists, and Drug Development Professionals

A Researcher's Guide to the Rapid and Efficient Synthesis of Azlactones: A Microwave-Assisted Approach

Introduction: The Significance of Oxazolones and the Advent of Microwave Chemistry

5(4H)-Oxazolones, commonly referred to as azlactones, are a class of five-membered heterocyclic compounds that serve as pivotal intermediates in the synthesis of a wide array of biologically significant molecules, including amino acids, peptides, and various bioactive heterocycles.[1] Their versatile chemical reactivity and the pharmacological importance of their derivatives, which exhibit antimicrobial, anti-inflammatory, and even anticancer properties, make their synthesis a subject of enduring interest in medicinal and organic chemistry.[2]

The classical method for synthesizing these compounds is the Erlenmeyer-Plöchl reaction, which typically involves the condensation of an N-acylglycine with an aldehyde in the presence of acetic anhydride and a weak base like sodium acetate.[3][4] While robust, this conventional method often suffers from long reaction times and moderate yields.

The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field by offering a green, efficient, and rapid alternative.[5][6] Microwave irradiation directly and efficiently heats the polar molecules in the reaction mixture, leading to a dramatic acceleration of reaction rates, often reducing reaction times from hours to mere minutes.[7] This approach not only enhances yields but also aligns with the principles of green chemistry by minimizing energy consumption and often allowing for solvent-free conditions.[5][8]

This guide provides a comprehensive overview and a detailed protocol for the microwave-assisted synthesis of a representative azlactone, 4-benzylidene-2-methyl-4H-oxazol-5-one.

Underlying Principles: The Erlenmeyer-Plöchl Reaction Mechanism

The synthesis of 4-benzylidene-2-methyl-4H-oxazol-5-one via the Erlenmeyer-Plöchl reaction is a multi-step process. The causality behind the sequence of events is critical to understanding and optimizing the reaction.

-

Formation of the Oxazolone Ring: The first step involves the cyclization of the N-acylglycine (in this case, N-acetylglycine) by a dehydrating agent, typically acetic anhydride. This intramolecular condensation forms the 2-methyl-5(4H)-oxazolone intermediate.[3]

-

Enolate Formation: The C-4 position of the oxazolone ring is acidic. A base, such as sodium acetate, abstracts a proton from this position to form a highly reactive enolate.[3]

-

Aldol-Type Condensation: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. This step is the key carbon-carbon bond-forming event.

-

Dehydration: The resulting aldol-type adduct readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically stable exocyclic double bond, yielding the final conjugated product, 4-benzylidene-2-methyl-4H-oxazol-5-one.[3]

Microwave irradiation accelerates these steps by efficiently overcoming the activation energy barriers, particularly for the condensation and dehydration steps, through rapid, uniform heating.[7]

Caption: The mechanism of the Erlenmeyer-Plöchl reaction.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol details a rapid, efficient, and solvent-free method for synthesizing 4-benzylidene-2-methyl-4H-oxazol-5-one using a solid support and microwave irradiation.

Materials and Equipment

| Reagent/Material | Formula | M.Wt. ( g/mol ) | Quantity (per reaction) |

| N-Acetylglycine | C₄H₇NO₃ | 117.10 | 1 mmol (117 mg) |

| Benzaldehyde | C₇H₆O | 106.12 | 1 mmol (106 mg, 102 µL) |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | 2 mmol (189 µL) |

| Anhydrous Sodium Acetate | C₂H₃NaO₂ | 82.03 | 1 mmol (82 mg) |

| Silica Gel (60-120 mesh) | SiO₂ | 60.08 | ~1 g |

| Dichloromethane | CH₂Cl₂ | 84.93 | For extraction |

| Ethanol | C₂H₅OH | 46.07 | For recrystallization |

| Equipment | |||

| Domestic Microwave Oven | Modified for organic synthesis | 1 unit | |

| Beaker (50 mL) | 1 unit | ||

| Mortar and Pestle | 1 set | ||

| Filtration Apparatus | 1 set |

Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Acetic anhydride is corrosive and a lachrymator.

Step-by-Step Methodology

-

Reactant Preparation: In a mortar, thoroughly grind together N-acetylglycine (1 mmol), anhydrous sodium acetate (1 mmol), and silica gel (~1 g) using a pestle until a fine, homogeneous powder is obtained.

-

Adsorption of Liquid Reagents: To the powder mixture, add benzaldehyde (1 mmol) and acetic anhydride (2 mmol). Continue to mix gently until the liquids are fully adsorbed onto the solid support.

-

Microwave Irradiation: Transfer the mixture to a 50 mL beaker and place it inside a domestic microwave oven. Irradiate the mixture at a power of 300-500 W for a short duration, typically 3-5 minutes. It is advisable to use intermittent irradiation (e.g., 1-minute intervals) to avoid overheating and potential side reactions. Monitor the reaction progress by taking a small aliquot, extracting with dichloromethane, and running a Thin Layer Chromatography (TLC) analysis.

-

Work-up and Isolation: After the reaction is complete (as indicated by TLC), allow the beaker to cool to room temperature. Add approximately 15-20 mL of dichloromethane to the solid and stir to extract the product.

-

Purification: Filter the mixture to remove the silica gel and sodium acetate. Wash the solid residue with a small amount of fresh dichloromethane. Combine the filtrates and evaporate the solvent under reduced pressure (e.g., using a rotary evaporator).

-

Recrystallization: The crude solid product can be purified by recrystallization from hot ethanol to yield pure 4-benzylidene-2-methyl-4H-oxazol-5-one as a yellow crystalline solid.[9]

Caption: Experimental workflow for the microwave-assisted synthesis.

Results and Discussion

The microwave-assisted protocol offers significant advantages over conventional heating methods for the synthesis of azlactones. The reaction is remarkably fast, with completion times typically under 5 minutes, compared to several hours required for traditional refluxing. Yields are generally excellent, often exceeding 90%.

| Entry | Aldehyde | Method | Time (min) | Yield (%) | Reference |

| 1 | Benzaldehyde | Microwave | 3 | 94 | |

| 2 | 4-Chlorobenzaldehyde | Microwave | 4 | 98 | |

| 3 | 4-Methoxybenzaldehyde | Microwave | 3.5 | 96 | |

| 4 | Benzaldehyde | Conventional | 2-3 hours | Moderate |

The efficiency of the microwave method stems from the direct interaction of microwave radiation with polar molecules in the reaction mixture, leading to rapid and uniform heating that cannot be achieved with conventional methods.[7] This localized superheating of the reactants adsorbed on the silica gel surface dramatically accelerates the condensation and dehydration steps, leading to high yields in a very short time.[10] The use of a solid support and solvent-free conditions makes this an environmentally benign or "green" procedure, reducing waste and avoiding the use of volatile organic solvents.[5]

The synthesized compound, 4-benzylidene-2-methyl-4H-oxazol-5-one, can be characterized by standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR) and its melting point compared with literature values. The presence of the characteristic azlactone carbonyl stretch in the IR spectrum (around 1775–1810 cm⁻¹) and the vinylic proton signal in the ¹H NMR spectrum confirms the formation of the desired product.[11]

Conclusion

The microwave-assisted synthesis of 4-benzylidene-2-methyl-4H-oxazol-5-one represents a superior alternative to classical synthetic routes. The protocol is simple, rapid, high-yielding, and environmentally friendly. These attributes make it an ideal method for researchers in academic and industrial settings who require efficient access to azlactone intermediates for drug discovery and materials science applications. The principles and procedures outlined in this guide can be readily adapted for the synthesis of a diverse library of oxazolone derivatives by varying the starting aldehyde and N-acylglycine.

References

- Verma, A., Joshi, S., & Singh, D. (2011). Microwave-assisted efficient synthesis of azlactone derivatives using TsCl/DMF under solvent-free conditions. Arkivoc, 2012(5), 24-33.

- BenchChem. (n.d.). The Erlenmeyer-Plöchl Reaction: A Comprehensive Technical Guide to 5(4H)-Oxazolone Synthesis for Researchers and Drug Development. BenchChem.

- Asnani, A. J., & Tondlekar, K. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Advances in Applied Science and Technology, 11(1).

- Leonelli, F., & Mason, T. J. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.

- Sharma, V., & Sharma, R. (2020). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology, 12(2), 123-128.

- Smith, J. (2024). THE ROLE OF MICROWAVE-ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.

- RFHIC. (n.d.). Microwave-Driven Chemical Reactions. RFHIC.

- Dadkhah, H., et al. (2014). Microwave-assisted efficient synthesis of azlactone derivatives using 2-aminopyridine-functionalized sphere SiO2 nanoparticles as a reusable heterogeneous catalyst. RSC Advances, 4(106), 61685-61691.

- Reddy, P. S. N., & Reddy, Y. T. (2002). Solid support Erlenmeyer synthesis of azlactones using microwaves. Indian Journal of Chemistry - Section B, 41B(10), 2199-2200.

- Connon, S. J., & Hegarty, A. F. (n.d.). A simple and efficient method for the synthesis of Erlenmeyer azlactones. University College Dublin Research Repository.

- Tayade, A. P., et al. (2020). The Microwave Assisted Rapid and Efficient Synthesis of Azlactones. International Journal of Innovative Science and Research Technology, 5(6), 1124-1127.

- ChemBK. (2024, April 9). 4-Benzylidene-2-methyloxazol-5(4H)-one. ChemBK.

- da Silva, A. B., et al. (2022). Synthesis and Solvatochromism of Oxazolone Derivative. Revista Virtual de Química, 14(4).

- Wikipedia. (n.d.). Erlenmeyer–Plöchl azlactone and amino-acid synthesis. Wikipedia.

- Organic Chemistry. (2022, November 9). Erlenmeyer-Plochl Azalactone Synthesis Mechanism. YouTube.

- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Synthesis of a Biologically Active Oxazol-5(4H)-One via Erlenmeyer–Plöchl Reaction. Royal Society of Chemistry.

- Smolecule. (2023, August 19). (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one. Smolecule.

Sources

- 1. Microwave-assisted efficient synthesis of azlactone derivatives using TsCl/DMF under solvent-free conditions [comptes-rendus.academie-sciences.fr]

- 2. html.rhhz.net [html.rhhz.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 5. ajgreenchem.com [ajgreenchem.com]

- 6. mdpi.com [mdpi.com]

- 7. RF Energy Industrial I Microwave-Driven Chemical Reactions [rfhic.com]

- 8. researchgate.net [researchgate.net]

- 9. ijisrt.com [ijisrt.com]

- 10. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 11. Buy (Z)-4-Benzylidene-2-methyloxazol-5(4H)-one | 38879-46-8 [smolecule.com]

Application Note: Preparation of N-Acetyl-α,β-dehydrophenylalanine from Azlactones

Introduction & Scope

N-Acetyl-α,β-dehydrophenylalanine (Ac-ΔPhe-OH) is a highly valued unsaturated amino acid derivative[1]. In synthetic chemistry, it serves as the premier benchmark substrate for evaluating the efficiency and enantioselectivity of chiral transition-metal catalysts (such as Rh-DIPAMP and Ru-BINAP) in asymmetric hydrogenation workflows[2]. In drug development, dehydrophenylalanine residues are strategically incorporated into synthetic peptides to restrict backbone conformational flexibility, induce stable β-turns or helical hairpins, and significantly enhance proteolytic stability against endogenous enzymes[3].

The most reliable, scalable, and field-proven method for synthesizing Ac-ΔPhe-OH is the classic Erlenmeyer-Plöchl azlactone synthesis, followed by a controlled hydrolytic ring-opening[4]. This guide provides a self-validating, step-by-step protocol for this two-stage synthesis, emphasizing the mechanistic causality behind each experimental parameter to ensure high yields and stereochemical purity.

Reaction Principles & Mechanistic Causality

The synthesis relies on a tandem cyclodehydration-condensation sequence followed by hydrolysis:

-

Step 1: Cyclodehydration and Condensation (Azlactone Formation). N-Acetylglycine undergoes rapid cyclodehydration in the presence of acetic anhydride to form a highly reactive 2-methyl-5-oxazolone intermediate. Anhydrous sodium acetate acts as a mild base, deprotonating the C4 position of the oxazolone to generate a nucleophilic enolate. This enolate attacks the electrophilic carbonyl carbon of benzaldehyde[5]. Subsequent elimination of water yields the thermodynamically stable (Z)-4-benzylidene-2-methyl-5-oxazolone (azlactone). Causality Check: The use of strictly anhydrous sodium acetate is non-negotiable; hydrated salts will prematurely hydrolyze the acetic anhydride into acetic acid, quenching the initial cyclodehydration and drastically reducing the yield.

-

Step 2: Hydrolytic Ring-Opening. The isolated azlactone is highly hydrophobic and resistant to hydrolysis in pure water. A co-solvent system of acetone and water is employed. Acetone ensures that the azlactone remains fully dissolved at reflux, allowing water to efficiently attack the C5 carbonyl of the oxazolone ring. This cleaves the C–O bond to afford the free carboxylic acid, yielding stereopure (Z)-N-acetyl-α,β-dehydrophenylalanine[6].

Experimental Workflows

Protocol A: Synthesis of 4-Benzylidene-2-methyl-5-oxazolone

This protocol establishes the core azlactone ring system.

-

Reaction Setup: Equip a 500 mL round-bottom flask with a reflux condenser. Add 58.5 g (0.50 mol) of N-acetylglycine, 30 g (0.36 mol) of freshly fused anhydrous sodium acetate, 79.5 g (0.75 mol) of freshly distilled benzaldehyde, and 127.5 g (1.25 mol) of acetic anhydride.

-

Condensation: Heat the mixture on a steam bath (approx. 100 °C) with occasional swirling.

-

Insight: Gentle, uniform steam heating prevents the thermal decomposition of the sensitive oxazolone intermediate and avoids the volatilization of benzaldehyde. The solid material will dissolve, and the solution will turn deep yellow.

-

-

Precipitation: Continue heating for 1 hour. The azlactone will begin to precipitate as a dense yellow crystalline mass. Remove from heat and cool the flask in an ice bath to maximize precipitation.

-

Organic Wash: Add 100 mL of cold ethanol to the flask to break up the solid mass, then filter the mixture under vacuum. Wash the filter cake with two 50 mL portions of cold ethanol.

-

Insight: The azlactone is relatively insoluble in cold ethanol, whereas unreacted benzaldehyde and acetic acid byproducts are highly soluble and easily washed away.

-

-

Aqueous Wash: Wash the filter cake with two 50 mL portions of boiling water.

-

Insight: Boiling water removes residual inorganic salts (sodium acetate) and unreacted N-acetylglycine without dissolving the highly hydrophobic azlactone.

-

-

Drying: Dry the yellow crystals in a vacuum desiccator. Expected yield: 70–80%.

Protocol B: Hydrolytic Ring-Opening to N-Acetyl-α,β-dehydrophenylalanine

This protocol opens the ring while preserving the (Z)-alkene stereochemistry.

-

Solvent Preparation: Transfer the crude 4-benzylidene-2-methyl-5-oxazolone (approx. 65 g) to a 1 L round-bottom flask. Add a mixture of 250 mL of acetone and 100 mL of distilled water.

-

Hydrolysis: Attach a reflux condenser and heat the mixture to a gentle boil using a heating mantle. Continue refluxing for 4 hours.

-

Insight: As hydrolysis progresses, the suspension will gradually dissolve, and the solution will become completely clear. This visual cue acts as a self-validating indicator that the hydrophobic oxazolone ring has successfully opened to form the more soluble Ac-ΔPhe-OH.

-

-

Solvent Removal: Remove the condenser and distil off the acetone until the total volume is reduced by approximately half.

-

Insight: Removing the organic co-solvent forces the newly formed Ac-ΔPhe-OH (which is poorly soluble in pure water) to crystallize out of the aqueous phase.

-

-

Crystallization: Add 200 mL of hot water to the solution. Allow it to cool slowly to room temperature, then transfer to an ice bath for 30 minutes.

-

Isolation: Collect the precipitated white to pale yellow crystals of N-acetyl-α,β-dehydrophenylalanine by vacuum filtration. Recrystallize from boiling water to obtain the pure (Z)-isomer. Expected yield: 85–90% (from azlactone).

Quantitative Data & Quality Control

Table 1: Reagent Stoichiometry and Yield Optimization

| Reagent / Parameter | Function | Optimal Ratio | Effect of Deviation |

|---|---|---|---|

| N-Acetylglycine | Limiting Reagent | 1.0 equiv | Baseline reference for yield calculations. |

| Benzaldehyde | Electrophile | 1.5 equiv | Excess drives the condensation equilibrium forward; a deficit significantly lowers the yield. |

| Acetic Anhydride | Dehydrating Agent | 2.5 equiv | Insufficient amounts prevent complete cyclodehydration to the oxazolone. |

| Sodium Acetate | Base (Deprotonation) | 0.72 equiv | Must be strictly anhydrous. Hydrated salts quench Ac₂O, halting the reaction. |

| Acetone / Water | Hydrolysis Solvent | 2.5 : 1 (v/v) | Too little acetone causes azlactone precipitation; too much slows the hydrolysis rate. |

Table 2: Troubleshooting Common Issues

| Observation | Probable Cause | Corrective Action |

|---|---|---|

| Low yield of azlactone | Moisture in sodium acetate | Use freshly fused/anhydrous sodium acetate. Ensure glassware is oven-dried. |

| Dark brown azlactone | Impurities in benzaldehyde | Wash product thoroughly with cold ethanol; always use freshly distilled benzaldehyde. |

| Incomplete hydrolysis | Phase separation during reflux | Ensure vigorous reflux; adjust the acetone:water ratio to maintain a single homogeneous phase. |

| Oily product (Protocol B) | Rapid cooling / Supersaturation | Reheat the aqueous mixture until the oil dissolves, then cool very slowly to room temperature before applying an ice bath. |

Visualizations

Fig 1. Two-step operational workflow for the synthesis of N-acetyl-α,β-dehydrophenylalanine.

Fig 2. Mechanistic pathway of the Erlenmeyer-Plöchl azlactone synthesis and subsequent hydrolysis.

References

-

Herbst, R. M., & Shemin, D. (1943). "α-Acetaminocinnamic acid." Organic Syntheses, Coll. Vol. 2, 1. URL:[Link]

-

Knowles, W. S. (2002). "Asymmetric Hydrogenations (Nobel Lecture)." Angewandte Chemie International Edition, 41(12), 1998-2007. URL:[Link]

-

Mathur, P., Ramakumar, S., & Chauhan, V. S. (2004). "Peptide design using α,β-dehydro amino acids: From β-turns to helical hairpins." Peptide Science, 76(2), 150-161. URL:[Link]

Sources

Application Notes & Protocols: Diels-Alder Cycloaddition of 4-Benzylidene-2-methyl-4H-oxazol-5-one

Preamble: The Synthetic Power of an Azlactone Dienophile

In the landscape of modern organic synthesis, the quest for molecular complexity from simple, readily available precursors is a paramount objective. The Diels-Alder reaction, a cornerstone of cycloaddition chemistry, provides an elegant and powerful tool for the construction of six-membered rings with high stereochemical control.[1] This guide focuses on the application of (Z)-4-benzylidene-2-methyl-4H-oxazol-5-one, a type of unsaturated azlactone, as a potent dienophile in [4+2] cycloaddition reactions.

Unsaturated oxazolones are exceptionally versatile building blocks.[2] The exocyclic double bond, activated by the adjacent electron-withdrawing carbonyl group and conjugated with the benzylidene moiety, renders the molecule an excellent dienophile for normal-demand Diels-Alder reactions.[2][3] The resulting cycloadducts are not merely static products; they are rich in functionality and serve as valuable intermediates for the synthesis of complex α-amino acids, peptides, and various heterocyclic scaffolds, making this chemistry highly relevant to researchers in medicinal chemistry and drug development.[4] This document provides the theoretical underpinnings, practical insights, and detailed protocols necessary to successfully employ this reaction.

Part 1: Theoretical Framework and Mechanistic Insights

The Dienophile: Understanding the Reactivity of 4-Benzylidene-2-methyl-4H-oxazol-5-one